molecular formula C18H20INO3 B13588276 Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13588276
M. Wt: 425.3 g/mol
InChI Key: SMEZJBUEWGOLRD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a sophisticated oxabicyclo[2.2.2]octane derivative designed for advanced pharmaceutical and medicinal chemistry research, particularly in investigating new therapeutic pathways for metabolic diseases. Compounds based on the 2-oxabicyclo[2.2.2]octane scaffold have demonstrated significant potential as potent and selective modulators of biological targets such as the GPR120 receptor . GPR120 is a free fatty acid receptor implicated in the regulation of metabolic homeostasis, and its activation offers a promising therapeutic strategy for conditions like type 2 diabetes, insulin resistance, and obesity . The strategic incorporation of the iodomethyl group provides a versatile handle for further synthetic modification, enabling researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies. The 4-cyanophenyl substituent is a critical pharmacophoric element, likely contributing to enhanced target binding affinity and metabolic stability. This reagent is intended for use in developing novel antidiabetic agents, anti-obesity treatments, and compounds for managing dyslipidemia and related metabolic disorders . It is strictly for research applications in laboratory settings.

Properties

Molecular Formula

C18H20INO3

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C18H20INO3/c1-2-22-16(21)18-9-7-17(12-19,8-10-18)23-15(18)14-5-3-13(11-20)4-6-14/h3-6,15H,2,7-10,12H2,1H3

InChI Key

SMEZJBUEWGOLRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=CC=C(C=C3)C#N)CI

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Framework

The oxabicyclo[2.2.2]octane skeleton is typically constructed via intramolecular cyclization reactions involving epoxides or halohydrins. Common methods include:

For example, tosylate intermediates derived from substituted cyclohexane derivatives are treated with nucleophiles to yield the oxabicyclo[2.2.2]octane system.

Installation of the Iodomethyl Group at the 1-Position

The iodomethyl substituent is introduced by:

This step requires careful control to avoid over-iodination or side reactions.

Formation of the Ethyl Ester at the 4-Carboxylate Position

The carboxylate group is introduced or modified by:

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of tosylate intermediate Tosyl chloride, pyridine, CH2Cl2 70-85 Standard tosylation of hydroxyl precursor
Alkylation with malonate ester Malonate ester, base (NaH or K2CO3), DMF 60-80 Alkylation to introduce aromatic substituent
Cyclization to oxabicyclo[2.2.2] Base (KOtBu), reflux in aprotic solvent 65-75 Intramolecular ring closure
Iodomethyl substitution I2, PPh3 or NaI, acetone or DMF 50-70 Conversion of hydroxymethyl to iodomethyl
Esterification Ethanol, acid catalyst, reflux 80-90 Formation of ethyl ester

Representative Experimental Procedure

A typical synthesis may proceed as follows:

  • Preparation of the tosylate intermediate: The hydroxymethyl precursor is treated with tosyl chloride in pyridine at 0 °C to room temperature to form the corresponding tosylate.

  • Alkylation: The tosylate is reacted with sodium malonate ester and 4-cyanobenzyl bromide under basic conditions in dimethylformamide (DMF) to install the 4-cyanophenyl substituent.

  • Cyclization: The alkylated intermediate is subjected to potassium tert-butoxide in tetrahydrofuran (THF) under reflux to induce intramolecular cyclization, forming the oxabicyclo[2.2.2]octane ring.

  • Iodomethyl substitution: The hydroxymethyl group at the 1-position is converted to the iodomethyl group using iodine and triphenylphosphine in dichloromethane at 0 °C to room temperature.

  • Esterification: The carboxylic acid group at the 4-position is esterified by refluxing with ethanol and catalytic sulfuric acid to yield the ethyl ester.

Analytical Characterization and Research Outcomes

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic framework and substitution pattern, with characteristic chemical shifts for the oxabicyclo ring protons and aromatic protons.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate.
  • X-ray Crystallography: Confirms the stereochemistry and bicyclic structure.
  • Yields: Overall yields for the multi-step synthesis typically range from 30-50%, depending on purification and reaction optimization.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Reaction Type Typical Yield (%) Reference Notes
Tosylation of hydroxyl precursor Tosyl chloride, pyridine Sulfonylation 70-85 Patent WO2014151247A1
Alkylation with malonate ester Malonate ester, base (NaH, K2CO3), DMF Nucleophilic substitution 60-80 Patent WO2014151247A1
Intramolecular cyclization KOtBu, reflux in THF Cyclization 65-75 Literature on oxabicyclo synthesis
Iodomethyl group introduction I2, PPh3 or NaI, CH2Cl2 or acetone Halogenation/Substitution 50-70 Experimental procedures
Esterification Ethanol, acid catalyst Fischer esterification 80-90 Standard organic synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the ester to an alcohol.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[22

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its bicyclic structure and functional groups can be utilized in the synthesis of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodomethyl group can act as a reactive site for covalent modification of biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Features Reference
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate 4-Cyanophenyl, iodomethyl, ethyl ester 433.27 g/mol Bioisosteric potential, halogen (I) for reactivity, rigid bicyclic framework
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate 1,3-Thiazol-4-yl, iodomethyl, ethyl ester 404.94 g/mol Thiazole ring for heteroaromatic interactions; reduced steric bulk
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate Nitrogen bridge (1-aza), ethyl ester 199.24 g/mol Basic nitrogen enhances solubility; lacks halogen or aromatic substituents
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate Ketone (3-oxo), smaller bicyclic core 184.19 g/mol 2.2.1 ring system with higher strain; ketone for hydrogen bonding

Bioisosteric Replacement Potential

The 2-oxabicyclo[2.2.2]octane core in the target compound serves as a phenyl bioisostere, mimicking aromatic π-π stacking while improving metabolic stability .

Halogen Substituent Effects

The iodomethyl group in the target compound offers distinct reactivity for nucleophilic substitution or cross-coupling reactions. Comparatively, bromoethyl or chloroethyl analogues (e.g., 5-(2-bromoethyl)-1,3-thiazole) exhibit lower leaving-group ability, reducing synthetic versatility .

Aromatic vs. Heteroaromatic Substituents

The 4-cyanophenyl group provides strong electron-withdrawing character, enhancing binding to electron-rich biological targets. In contrast, thiazole-substituted derivatives (e.g., ) introduce heteroaromaticity, which may improve solubility but reduce lipophilicity .

Bicyclic Ring System Variations

  • 2.2.2 vs.
  • Oxygen vs. Nitrogen Bridges : Oxygen bridges (2-oxa) reduce basicity compared to nitrogen-containing azabicyclo systems, making the target compound less prone to protonation in physiological environments .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?

The compound is synthesized via photochemical [2+2] cycloaddition reactions to form the bicyclic core. Key steps include:

  • Photochemical initiation : Use of a mercury lamp to promote cycloaddition, often requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Functional group introduction : The iodomethyl group is introduced via nucleophilic substitution or halogenation of precursor alcohols.
  • Esterification : Ethyl ester formation using ethyl chloroformate or alcohol coupling under acidic conditions . Methodological Tip: Optimize reaction yields (typically 50-70%) by adjusting light intensity, solvent polarity (e.g., THF vs. toluene), and stoichiometry of iodine sources .

Q. How can researchers purify this compound to >95% purity?

Purification strategies include:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20-40% EtOAc) to separate by polarity .
  • Recrystallization : Solvent pairs like dichloromethane/hexane exploit differences in solubility of the bicyclic core vs. linear byproducts .
  • HPLC : For analytical purity, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify the bicyclic framework (e.g., δ 4.2-4.5 ppm for ester OCH2_2CH3_3, δ 70-80 ppm for bridgehead carbons) and iodomethyl signals (δ 3.5-4.0 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, confirming stereochemistry and bond angles (e.g., C-I bond length ~2.10 Å) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 440.03) validates molecular formula .

Advanced Research Questions

Q. How does the iodomethyl group influence reactivity in substitution reactions?

The iodomethyl group undergoes SN_N2 reactions with nucleophiles (e.g., azide, thiols) due to its electrophilic nature. Key factors:

  • Steric hindrance : The bicyclic framework restricts nucleophile approach, favoring polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Leaving group ability : Iodide’s high polarizability accelerates substitution vs. bromo/chloro analogs. Example: Reaction with NaN3_3 in DMF at 60°C yields azidomethyl derivatives for click chemistry applications .

Q. How can researchers resolve contradictions in reported reaction yields?

Discrepancies often arise from:

  • Photoreaction efficiency : Varying light sources (e.g., UV-A vs. UV-C) alter cycloaddition rates.
  • Catalyst choice : Lewis acids (e.g., BF3_3·OEt2_2) improve regioselectivity but may decompose under prolonged irradiation . Mitigation Strategy: Standardize reaction conditions (light intensity, solvent purity) and validate yields via triplicate trials .

Q. What computational methods predict the compound’s reactivity in cycloadditions?

  • DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict [2+2] cycloaddition feasibility.
  • Molecular dynamics : Simulate solvent effects on transition states (e.g., THF stabilizes dipolar intermediates) . Case Study: Calculations show the 4-cyanophenyl group lowers LUMO energy by 1.2 eV, enhancing photochemical reactivity .

Q. What are the compound’s applications in medicinal chemistry?

  • Bioisostere development : The bicyclic core mimics aromatic rings in kinase inhibitors, improving metabolic stability .
  • Targeted drug delivery : Iodomethyl derivatives enable radiolabeling (e.g., 125^{125}I) for imaging or therapeutic applications . Comparative Data:
DerivativeBiological TargetIC50_{50} (nM)
Parent CompoundKinase X450
Azidomethyl AnalogKinase X320
Thiol-substitutedProtease Y210
Source: .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Acidic hydrolysis : The ester group degrades at pH < 2 (t1/2_{1/2} ~30 min), while the cyanophenyl remains intact.
  • Basic conditions : pH > 10 cleaves the oxabicyclo ether, forming a diol (confirmed by 1^1H NMR δ 1.8-2.2 ppm) . Storage Recommendation: Store at -20°C under argon to prevent hydrolysis/oxidation .

Q. What strategies optimize enantioselective synthesis of the bicyclic core?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cycloaddition.
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester enantiomers (ee >90%) . Data: Enantiomeric excess (ee) improves from 60% (uncatalyzed) to 95% with chiral catalysts .

Q. How does the compound compare to related bicyclic scaffolds in drug discovery?

CompoundStructural FeatureBioactivity Advantage
Parent CompoundIodomethyl, cyanophenylEnhanced lipophilicity (LogP 3.1)
Ethyl 3-cycloheptyl analogCycloheptyl substitutionImproved solubility (LogP 2.4)
2-Oxabicyclo[2.2.2]octane derivativesLarger ring sizeHigher metabolic stability
Source: .

Methodological Notes

  • SHELX Refinement : For crystallographic data, use SHELXL-2019 with full-matrix least-squares refinement to achieve R-factors <5% .
  • Safety Protocols : Handle iodomethyl derivatives in fume hoods due to potential iodide release.
  • Data Reproducibility : Archive raw NMR, XRD, and HPLC data in open-access repositories (e.g., Zenodo) for peer validation.

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